2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE
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Overview
Description
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes a biphenyl moiety and a methoxyphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE typically involves the following steps:
Formation of Biphenyl-2-yloxy Intermediate: This can be achieved through the reaction of biphenyl with a suitable halogenating agent, followed by nucleophilic substitution with a hydroxyl group.
Coupling with 3-Methoxyphenyl Group: The intermediate is then reacted with 3-methoxyphenyl ethanone under conditions that facilitate the formation of the desired ketone.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Solvent selection and purification techniques are also crucial in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: May be studied for its biological activity and potential therapeutic effects.
Medicine: Could be explored for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE involves its interaction with molecular targets and pathways. The compound’s effects are mediated by its ability to bind to specific receptors or enzymes, influencing biochemical processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Biphenyl-2-yloxyacetone: Similar structure but lacks the methoxy group.
3-Methoxybenzophenone: Contains the methoxyphenyl group but differs in the overall structure.
Uniqueness
2-{[1,1'-BIPHENYL]-2-YLOXY}-1-(3-METHOXYPHENYL)ETHANONE is unique due to the combination of biphenyl and methoxyphenyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C21H18O3 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-(2-phenylphenoxy)ethanone |
InChI |
InChI=1S/C21H18O3/c1-23-18-11-7-10-17(14-18)20(22)15-24-21-13-6-5-12-19(21)16-8-3-2-4-9-16/h2-14H,15H2,1H3 |
InChI Key |
UWPKMSMHYYLLOU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=CC=C2C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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